molecular formula C9H12BNO2 B14084690 (2-Amino-4-cyclopropylphenyl)boronic acid

(2-Amino-4-cyclopropylphenyl)boronic acid

Cat. No.: B14084690
M. Wt: 177.01 g/mol
InChI Key: QTWVQKSXNBESIZ-UHFFFAOYSA-N
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Description

(2-Amino-4-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an amino group at the second position and a cyclopropyl group at the fourth position on the phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production of arylboronic acids, including this compound, can be achieved through continuous flow processes. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling efficient synthesis with high throughput .

Chemical Reactions Analysis

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

(2-amino-4-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H12BNO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2,11H2

InChI Key

QTWVQKSXNBESIZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)N)(O)O

Origin of Product

United States

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